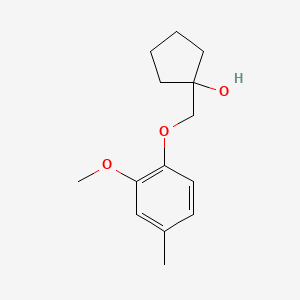
2-(1,3-Thiazol-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Thiazol-2-yl)butanoic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the thiazole ring imparts unique chemical properties to the molecule, making it a valuable scaffold for the development of new drugs and other biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-2-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. For example, the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base such as sodium ethoxide can yield the thiazole ring. Subsequent alkylation with a suitable butanoic acid derivative can introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require efficient and cost-effective methods, possibly involving continuous flow reactors and automated processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could also be considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazoles
Substitution: Halogenated thiazoles, nitrothiazoles, sulfonated thiazoles
Wissenschaftliche Forschungsanwendungen
2-(1,3-Thiazol-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which can be used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology: The compound’s thiazole ring is a common motif in biologically active molecules, making it a valuable scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Thiazole derivatives are known for their pharmacological activities, and this compound can be used in the design and synthesis of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and fungicides, as well as in materials science for the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(1,3-Thiazol-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, the thiazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. For example, thiazole-containing compounds have been shown to inhibit enzymes like kinases and proteases, which are involved in cancer and inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound of the thiazole family, which serves as a core structure for many biologically active molecules.
2-Aminothiazole: A derivative with an amino group at the C-2 position, known for its antimicrobial properties.
Thiazolidine: A saturated analog of thiazole, which has applications in medicinal chemistry as a scaffold for drug development.
Uniqueness
2-(1,3-Thiazol-2-yl)butanoic acid is unique due to the presence of both the thiazole ring and the butanoic acid moiety. This combination imparts distinct chemical properties, such as increased solubility and the ability to form hydrogen bonds, which can enhance its biological activity and make it a versatile building block for the synthesis of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C7H9NO2S |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
2-(1,3-thiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-8-3-4-11-6/h3-5H,2H2,1H3,(H,9,10) |
InChI-Schlüssel |
XSJLEHRRPHCAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC=CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



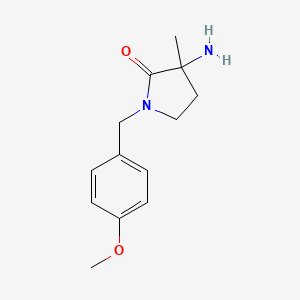
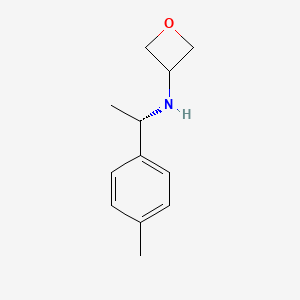
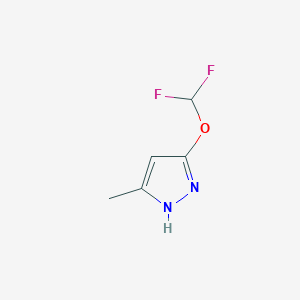

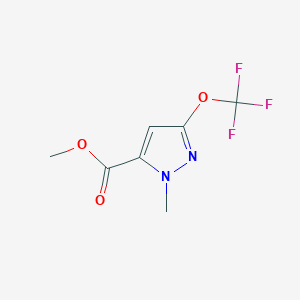
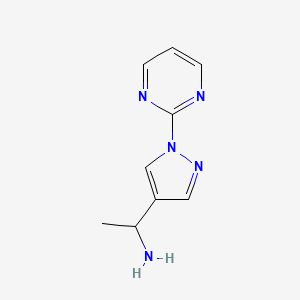

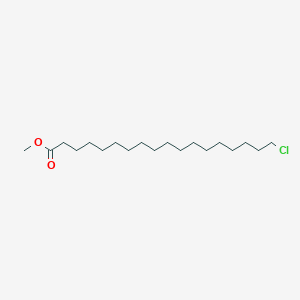
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
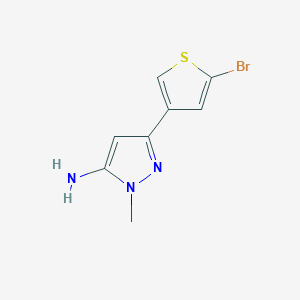
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)
![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)
